Cas no 2144763-01-7 (potassium trifluoro(methylsulfanyl)methylboranuide)

potassium trifluoro(methylsulfanyl)methylboranuide 化学的及び物理的性質

名前と識別子

-

- POTASSIUM (THIOMETHYL)METHYLTRIFLUOROBORATE

- potassium trifluoro[(methylsulfanyl)methyl]boranuide

- potassium trifluoro(methylsulfanyl)methylboranuide

-

- MDL: MFCD11505941

- インチ: 1S/C2H5BF3S.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1

- InChIKey: RHKFXWHBAOQDMV-UHFFFAOYSA-N

- ほほえんだ: [K+].S(C)C[B-](F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 55.7

- トポロジー分子極性表面積: 25.3

potassium trifluoro(methylsulfanyl)methylboranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216061-0.1g |

potassium trifluoro[(methylsulfanyl)methyl]boranuide |

2144763-01-7 | 95% | 0.1g |

$39.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1266117-5g |

Potassium (thiomethyl)methyltrifluoroborate |

2144763-01-7 | 95% | 5g |

$1115 | 2024-06-05 | |

| abcr | AB289398-5 g |

Potassium (thiomethyl)methyltrifluoroborate; . |

2144763-01-7 | 5 g |

€1,155.40 | 2023-07-20 | ||

| Enamine | EN300-216061-0.5g |

potassium trifluoro[(methylsulfanyl)methyl]boranuide |

2144763-01-7 | 95% | 0.5g |

$88.0 | 2023-09-16 | |

| Enamine | EN300-216061-1.0g |

potassium trifluoro[(methylsulfanyl)methyl]boranuide |

2144763-01-7 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-216061-5g |

potassium trifluoro[(methylsulfanyl)methyl]boranuide |

2144763-01-7 | 95% | 5g |

$450.0 | 2023-09-16 | |

| Enamine | EN300-216061-10g |

potassium trifluoro[(methylsulfanyl)methyl]boranuide |

2144763-01-7 | 95% | 10g |

$871.0 | 2023-09-16 | |

| Aaron | AR01FX00-10g |

Potassium (thiomethyl)methyltrifluoroborate |

2144763-01-7 | 95% | 10g |

$1223.00 | 2023-12-14 | |

| Aaron | AR01FX00-50mg |

POtassium (thiomethyl)methyltrifluoroborate |

2144763-01-7 | 95% | 50mg |

$61.00 | 2025-04-01 | |

| Ambeed | A986237-5g |

POtassium (thiomethyl)methyltrifluoroborate |

2144763-01-7 | 95% | 5g |

$923.0 | 2024-04-21 |

potassium trifluoro(methylsulfanyl)methylboranuide 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

potassium trifluoro(methylsulfanyl)methylboranuideに関する追加情報

Introduction to Potassium Trifluoro(methylsulfanyl)methylboranuide (CAS No. 2144763-01-7)

Potassium trifluoro(methylsulfanyl)methylboranuide (CAS No. 2144763-01-7) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its unique molecular structure, plays a pivotal role in various applications, particularly in the synthesis of advanced materials and the development of novel pharmaceutical agents. The presence of both fluorine and methylsulfanyl groups in its structure contributes to its distinctive chemical properties, making it a subject of extensive research and development.

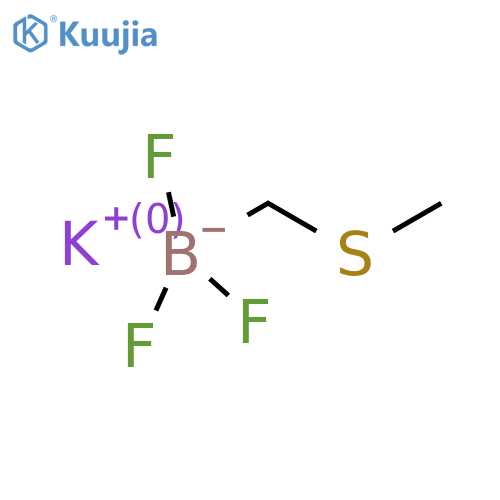

The compound's molecular formula can be represented as K[B(F)(CF₃)(CH₂S)]⁻, where the potassium ion (K⁺) serves as a counterion to balance the charge of the boranuide anion. The boranuide anion itself is a key component that imparts unique reactivity and stability to the compound. This makes Potassium trifluoro(methylsulfanyl)methylboranuide particularly useful in organic synthesis, where it can act as a versatile intermediate in the formation of complex molecules.

In recent years, there has been a surge in research focused on the applications of fluorinated compounds in pharmaceuticals due to their enhanced metabolic stability and bioavailability. The fluorine atoms in Potassium trifluoro(methylsulfanyl)methylboranuide contribute to these desirable properties, making it an attractive candidate for drug development. Specifically, studies have shown that fluorinated boron compounds can serve as effective intermediates in the synthesis of protease inhibitors, which are crucial for treating various diseases, including cancer and viral infections.

The methylsulfanyl group in the compound's structure also adds another layer of functionality, enabling further chemical modifications and derivatization. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects. Researchers have leveraged this property to develop novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of Potassium trifluoro(methylsulfanyl)methylboranuide is its potential in materials science. The compound's ability to form stable complexes with other elements makes it a promising candidate for applications in catalysis and polymer chemistry. For instance, it has been explored as a catalyst ligand in cross-coupling reactions, which are fundamental to constructing complex organic molecules. These reactions are widely used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs).

The synthesis of Potassium trifluoro(methylsulfanyl)methylboranuide involves several carefully controlled steps to ensure high yield and purity. Typically, it is prepared through the reaction of trifluoromethanesulfenyl lithium with triisopropyl borate, followed by treatment with potassium hydroxide. This synthetic route highlights the compound's reliance on high-purity reagents and precise reaction conditions to achieve optimal results.

In terms of industrial applications, Potassium trifluoro(methylsulfanyl)methylboranuide has found utility in the production of advanced materials such as liquid crystals and conductive polymers. The unique electronic properties imparted by its fluorinated and sulfur-containing groups make it an excellent candidate for these applications. Additionally, its role as a precursor in the synthesis of organoboron compounds has opened up new avenues for developing high-performance materials with tailored properties.

The compound's stability under various conditions also makes it suitable for use in harsh environments where other chemicals might degrade. This stability is particularly important in industrial processes where exposure to extreme temperatures or corrosive substances is common. As a result, researchers are exploring its potential use in corrosion inhibition and surface treatment applications.

Ethical considerations are also paramount when working with Potassium trifluoro(methylsulfanyl)methylboranuide. While it offers numerous benefits in research and industry, proper handling procedures must be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions to minimize any potential risks associated with its use.

In conclusion, Potassium trifluoro(methylsulfanyl)methylboranuide (CAS No. 2144763-01-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical properties make it invaluable for pharmaceutical synthesis, materials science, and industrial applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation and progress in these fields.

2144763-01-7 (potassium trifluoro(methylsulfanyl)methylboranuide) 関連製品

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)

- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))

- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)

- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)

- 1904197-23-4(2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide)

- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)

- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)